2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
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Overview
Description
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid is a chemical compound with a morpholine ring substituted with two methyl groups at the 2 and 6 positions and an acetic acid moiety at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as sodium hydride.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides depending on the nucleophile used.
Scientific Research Applications
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2S,6S)-6-methyltetrahydro-2H-pyran-2-yl]acetic acid: A structurally similar compound with a tetrahydropyran ring instead of a morpholine ring.
2,6-Dimethylmorpholine: Lacks the acetic acid moiety but shares the morpholine ring structure.
Uniqueness
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid is unique due to the presence of both the morpholine ring and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
WKUYTGRCKMDKDV-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](O1)C)CC(=O)O |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)O |
Origin of Product |
United States |
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